4-Chloro-3-indoxyl-1,3-diacetate
Description
Significance of Chromogenic and Fluorogenic Substrates in Biological Systems
Chromogenic and fluorogenic substrates are molecules specifically designed to generate a detectable signal—a color change or fluorescence, respectively—upon enzymatic action. scbt.comscbt.com This transformation provides a direct and often immediate means of monitoring enzyme presence and activity. scbt.com
Chromogenic substrates are compounds that, when acted upon by a specific enzyme, produce a colored product. ontosight.aidcfinechemicals.com This color change can often be observed with the naked eye, making them valuable for qualitative assessments, such as identifying bacterial colonies with specific enzymatic capabilities. scbt.comnih.gov The intensity of the color can also be measured using a spectrophotometer, allowing for the quantitative determination of enzyme activity. ontosight.aidcfinechemicals.com These substrates are widely employed in techniques like ELISA, Western blotting, and immunohistochemistry. dcfinechemicals.com
Fluorogenic substrates , on the other hand, are initially non-fluorescent or weakly fluorescent. scbt.com Enzymatic cleavage releases a fluorophore, a molecule that emits light of a specific wavelength when excited by another wavelength. scbt.comtaylorandfrancis.com This emitted light can be detected with high sensitivity using fluorometers or fluorescence microscopes. pnas.org The high sensitivity of fluorogenic assays makes them particularly suitable for detecting low levels of enzyme activity and for high-throughput screening applications. scbt.com
The primary advantage of both types of substrates lies in their ability to provide real-time or near-real-time information about dynamic cellular processes without the need for more complex and often hazardous radioactive methods. scbt.com They are instrumental in studying enzyme kinetics, screening for enzyme inhibitors, and diagnosing diseases by measuring enzyme levels in clinical samples. scbt.comontosight.ai
Historical Context of Indoxyl Derivatives as Enzyme Indicators
The use of indoxyl derivatives as enzyme indicators has a rich history rooted in the chemistry of indigo (B80030) dye. researchgate.net Indoxyl itself is a precursor to indigo, and its derivatives can be synthesized to act as substrates for a variety of enzymes. nih.gov Upon enzymatic hydrolysis, the indoxyl moiety is released and subsequently undergoes oxidation to form a highly colored indigo dye. nih.gov This principle has been harnessed to develop a range of assays for different enzymes.
Early applications focused on the detection of hydrolytic enzymes. For instance, the introduction of a phosphate (B84403) group to an indoxyl derivative created a substrate for phosphatases. Similarly, attaching a galactose sugar moiety resulted in a substrate for β-galactosidase. nih.gov A significant advancement in this field was the development of halogenated indoxyl derivatives, such as 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). ontosight.ainih.gov The halogen atoms enhance the color intensity and insolubility of the resulting indigo dye, making the detection more robust and localized.
Over time, the versatility of indoxyl chemistry has been expanded to create substrates for a wide array of enzymes, including glucuronidases, glucosidases, and others, by linking the appropriate chemical group to the indoxyl core. nih.govmerckmillipore.com This has made indoxyl-based substrates a staple in molecular biology for applications such as blue-white screening of bacterial colonies in gene cloning and the histochemical localization of enzyme activity in tissues.
Overview of 4-Chloro-3-indoxyl-1,3-diacetate as a Specialized Research Tool
This compound is a specialized indoxyl derivative that serves as a chromogenic or fluorogenic substrate in various research applications. biosynth.com Its chemical structure features a chlorine atom at the 4-position of the indole (B1671886) ring and two acetate (B1210297) groups at the 1 and 3-positions. scbt.combiosynth.com These acetate groups can be hydrolyzed by certain esterase enzymes.
Upon enzymatic cleavage of the acetate groups, the unstable intermediate, 4-chloro-3-indoxyl, is formed. This intermediate then undergoes oxidation in the presence of air to dimerize and form a colored product, allowing for the detection of esterase activity. biosynth.combiosynth.com The compound has been utilized in food testing and as a ligand for metal ions. biosynth.combiosynth.com Its utility as a research tool stems from its ability to act as a reporter for specific enzymatic activities.
This diacetate derivative is part of a broader family of halogenated indoxyl compounds that have been synthesized for various biochemical assays. For example, the related compound, 5-bromo-4-chloro-3-indolyl 1,3-diacetate, has been used in studies of β-glucuronidase activity and for histochemical staining. chemimpex.comontosight.ai The specific halogenation and acyl groups on the indoxyl core can influence the substrate specificity and the properties of the resulting dye, allowing for the fine-tuning of these probes for particular applications.
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
(1-acetyl-4-chloroindol-3-yl) acetate |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-6-11(17-8(2)16)12-9(13)4-3-5-10(12)14/h3-6H,1-2H3 |
InChI Key |
ZRYFLULLBNEZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC=C2Cl)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Indoxyl 1,3 Diacetate and Analogues
Approaches to Indole (B1671886) Core Functionalization
The construction of the 4-chloro-substituted indole core is a critical first step in the synthesis of 4-Chloro-3-indoxyl-1,3-diacetate. A common and effective strategy commences with a suitably substituted aniline or nitrobenzene derivative. For instance, a plausible synthetic route can be envisioned starting from 2-chloro-6-nitrotoluene. This approach involves the initial formation of a more complex intermediate that can then be cyclized to form the desired indole structure.
One established method for the synthesis of substituted indoles that can be adapted for this purpose is the Reissert indole synthesis. This method typically involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base to form an intermediate, which is then reductively cyclized to yield the indole-2-carboxylate. Subsequent modifications can then be made to introduce the necessary functional groups at the 3-position.
Another powerful strategy for constructing the indole nucleus is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To obtain a 4-chloroindole derivative, one would start with (4-chlorophenyl)hydrazine.
Furthermore, modern synthetic methods offer more direct approaches to functionalize the indole ring. For example, direct chlorination of an existing indole scaffold can be challenging due to the electron-rich nature of the heterocycle, which can lead to a lack of regioselectivity. However, the use of specific directing groups on the indole nitrogen can guide the halogenation to the desired C4 position.
A particularly relevant approach for creating substituted 1-acetyl-1H-indol-3-yl acetates starts from 2-chlorobenzoic acids. This two-step procedure has been shown to be efficient for a range of substituted analogues, providing moderate to good yields. This methodology underscores the importance of selecting the appropriate starting material to efficiently arrive at the target indole core.
Strategies for Acetyl Group Introduction to the Indoxyl Moiety
Once the 4-chloroindoxyl core is established, the introduction of two acetyl groups—one at the N1 position (N-acetylation) and one at the O3 position (O-acetylation)—is required to yield this compound. This diacetylation is typically achieved in the final steps of the synthesis.
The process often involves the use of a strong acetylating agent, such as acetic anhydride, in the presence of a base. The base, which can range from a milder one like sodium acetate (B1210297) to a stronger organic base, facilitates the deprotonation of the indole nitrogen and the hydroxyl group, making them more nucleophilic and reactive towards the acetic anhydride.
The order of acetylation can sometimes be controlled. N-acetylation of indoles can be achieved selectively under specific conditions. For instance, chemoselective N-acylation of indoles has been reported using thioesters as a stable acyl source. However, for the synthesis of the diacetate, a one-pot approach with an excess of the acetylating agent is often employed to ensure both positions are acetylated.
An improved two-step procedure for obtaining 1-acetyl-1H-indol-3-yl acetates from 2-[(carboxymethyl)amino]benzoic acids involves a final cyclization and acetylation step using sodium acetate and acetic anhydride. This method has proven effective for various substituted analogues and could be adapted for the 4-chloro derivative.
The table below summarizes a general approach for the diacetylation of an indoxyl intermediate.
| Step | Reagents and Conditions | Purpose |
| 1 | 4-Chloroindoxyl in a suitable solvent (e.g., pyridine, DMF) | Dissolution of the starting material |
| 2 | Addition of Acetic Anhydride | Acetylating agent for both N1 and O3 positions |
| 3 | Optional: Addition of a catalyst (e.g., DMAP) or a stronger base | To facilitate the reaction and improve yield |
| 4 | Reaction at room temperature or with gentle heating | To drive the reaction to completion |
| 5 | Work-up and purification (e.g., extraction, chromatography) | Isolation of the final product |
Derivatization of the Indoxyl-1,3-diacetate Scaffold for Enhanced Research Utility
The utility of indoxyl-based substrates can be significantly enhanced through derivatization of the core scaffold. Modifications, particularly halogenation and the introduction of other chemical moieties, can fine-tune the properties of the resulting compounds for specific biochemical applications.
Halogenation Patterns and Their Influence on Derivative Properties for Biochemical Applications
The identity and position of halogen substituents on the indoxyl ring have a profound impact on the properties of the resulting indigo (B80030) dye formed upon enzymatic hydrolysis and subsequent oxidation. This is of paramount importance in histochemical and cytochemical assays where the localization and color of the precipitate are critical.
The substitution pattern influences both the color and the physical characteristics of the indigoid dye. For instance, the commonly used 5-bromo-4-chloro-3-indoxyl acetate (X-Gal) produces a greenish-blue precipitate. Other halogenation patterns yield different colors, as detailed in the table below.
| Halogenation Pattern | Resulting Indigo Dye Color | Key Properties and Applications |
| 5-Bromo | Blue | Produces small dye particles with minimal diffusion. |
| 5-Bromo-6-chloro | Magenta | Also forms small dye particles, suitable for precise localization. |
| 5-Bromo-4-chloro | Greenish-blue | Considered one of the best for histochemistry due to very fine precipitate and low diffusion nih.gov. |
| 6,6'-Dibromo | Purple | The historical "Tyrian purple," known for its rich color. |
The choice of halogen and its position affects the rate of dimerization of the indoxyl intermediate and the crystallinity of the final indigo dye. Substrates like 5-bromo-, 5-bromo-6-chloro-, and particularly 5-bromo-4-chloroindoxyl acetates are favored because they produce the smallest dye particles with the least diffusion from the site of enzymatic activity nih.gov. This is crucial for achieving high-resolution localization of enzyme activity within cells and tissues.
Furthermore, the electronic properties of the halogen substituents can influence the kinetics of the enzymatic cleavage of the acetate group, potentially affecting the sensitivity of the assay.
Introduction of Other Chemical Moieties
Beyond halogenation, the introduction of other chemical groups onto the indoxyl scaffold can impart novel functionalities. For instance, attaching glycosidic linkages to the 3-hydroxyl group creates chromogenic substrates for glycosidases, which are widely used in molecular biology (e.g., X-Gal for β-galactosidase).
The N1 position of the indole ring is another common site for derivatization. While the 1-acetyl group in the target compound is primarily a protecting group to prevent unwanted side reactions, other substituents can be introduced at this position to modify the substrate's properties, such as its solubility or its affinity for the target enzyme.
The introduction of bulky groups or moieties with specific functionalities can also be used to develop substrates for other classes of enzymes or to create probes for specific cellular targets. The versatility of the indole core allows for a wide range of chemical modifications, making it a valuable platform for the design of bespoke biochemical tools.
Advanced Synthetic Techniques for Indoxyl Derivatives and Yield Optimization
One area of focus is the optimization of the cyclization step to form the indole ring. The use of microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including indole syntheses, often leading to higher yields and cleaner products.
For the acetylation step, the choice of catalyst can be critical. While traditional methods may use stoichiometric amounts of a base, the use of a highly efficient nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), can significantly speed up the acylation reaction and allow it to proceed under milder conditions, which can be important for sensitive substrates.
Furthermore, flow chemistry presents a modern approach to synthesis that can offer significant advantages in terms of safety, scalability, and reproducibility. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields and purity of the desired indoxyl derivative.
Purification of the final product and intermediates is also a critical aspect of yield optimization. The use of advanced chromatographic techniques, such as automated flash chromatography, can improve the efficiency of separation and reduce product loss during purification.
Biochemical Mechanisms of Action and Enzymatic Interaction
Enzymatic Hydrolysis of the Acetate (B1210297) Groups in 4-Chloro-3-indoxyl-1,3-diacetate
The initial and pivotal step in the detection process is the enzymatic hydrolysis of the two acetate groups from the this compound molecule. This reaction is catalyzed by esterase enzymes, which recognize and cleave the ester linkages. mdpi.com The removal of these acetate groups releases the highly reactive 4-chloro-3-indoxyl moiety. The acetate moieties function as the recognition group for the specific enzyme, in this case, esterases. google.com This enzymatic action is the basis for its application in detecting esterase activity in various biochemical and histochemical assays.
Oxidative Dimerization Pathways of the Released Indoxyl Moiety
Following enzymatic hydrolysis, the liberated, diffusible 4-chloro-3-indoxyl molecules undergo a rapid oxidative dimerization process. google.commdpi.com This step is critical for the formation of the final, visible product. Two molecules of the released indoxyl react with an oxidizing agent, leading to the formation of an insoluble indigoid dye. This dye precipitates at the site of enzyme activity, providing a localized signal. The halogen substituent, in this case, chlorine at the 4-position, influences the color and physical properties of the resulting dye, with studies indicating that 5-bromo-4-chloroindoxyl derivatives produce very small dye particles, minimizing diffusion from the reaction site. nih.gov
The oxidative dimerization of the indoxyl moiety is dependent on the presence of an oxidizing agent. Atmospheric oxygen can serve as the primary oxidizing agent, facilitating the conversion of the colorless indoxyl intermediate into the colored indigo (B80030) dye. nih.govresearchgate.net In this process, hydrogen peroxide is generated as a byproduct. nih.gov To accelerate the reaction and ensure rapid dye formation, which is crucial for precise localization of enzyme activity, a catalyst system is often employed. nih.gov A common catalytic mixture is an equimolar solution of potassium ferricyanide (B76249) (K₃Fe(CN)₆) and potassium ferrocyanide (K₄Fe(CN)₆). nih.gov
| Oxidizing Agent/Catalyst | Role in Chromophore Formation |
| Atmospheric Oxygen | Primary oxidizing agent that reacts with indoxyl to form the indigoid dye. nih.govresearchgate.net |
| Potassium Ferricyanide/Ferrocyanide | Acts as a catalyst to accelerate the oxidation of indoxyl, ensuring rapid and localized dye formation. nih.gov |
| Hydrogen Peroxide | A byproduct of the oxidation of indoxyl by atmospheric oxygen. nih.gov |
While the classic reaction yields a blue or purple indigo dye, the specific halogen substituents on the indoxyl ring are a key determinant of the final color. nih.gov The identity and position of these halogens modify the electronic properties of the resulting dimerized chromophore, leading to a spectrum of possible colors. For instance, the parent compound indigo is blue, while the naturally occurring 6,6'-dibromoindigo, known as Tyrian purple, is a deep purple. nih.govnih.gov The principles learned from studying various substituted indoxyl acetates are broadly applicable to other indoxyl-based substrates used for different enzymes. nih.gov
Indoxyl-Based Reactions Beyond Dimerization: Azo Dye and Formazan Formation
The reactive indoxyl intermediate generated from the hydrolysis of substrates like this compound is not limited to self-dimerization. It can participate in alternative color-forming reactions. nih.gov
Azo Dye Formation : In the presence of a diazonium salt, the released indoxyl can undergo an azo coupling reaction. This results in the formation of a highly colored, insoluble azo dye, providing a different method for signal generation in histochemical staining. nih.gov
Formazan Formation : Alternatively, if a tetrazolium salt is used as the oxidizing agent, the indoxyl will reduce it to an intensely colored, insoluble formazan. nih.govpsu.edu This reaction pathway is particularly useful in assays for alkaline phosphatase, where it is widely employed for detection on Western blots and in immunohistochemistry. nih.gov The formation of formazans is a redox reaction where the tetrazolium salt is reduced by the indoxyl. psu.edu
| Reaction Type | Reactant | Product |
| Indoxyl-Azo Coupling | Diazonium Salt | Azo Dye nih.gov |
| Indoxyl-Tetrazolium Reduction | Tetrazolium Salt | Formazan nih.govpsu.edu |
Enzyme Specificity and Substrate Affinity in Indoxyl-Based Assays
Enzyme specificity is a cornerstone of indoxyl-based assays. youtube.comyoutube.com The enzyme's ability to selectively recognize and bind to a specific substrate is crucial for the accuracy of the assay. youtube.com The active site of an enzyme has a precisely oriented three-dimensional structure that is complementary to its specific substrate. youtube.comyoutube.com
Indoxyl derivatives are versatile substrates that can be tailored to detect a wide array of hydrolase enzymes. The specificity is conferred by the chemical group attached to the indoxyl core, which acts as the recognition element for the enzyme. google.com
Esterases : Recognize and hydrolyze ester linkages, such as the acetate groups in this compound. nih.gov
Glycosidases : Cleave glycosidic bonds. Substrates like 5-Bromo-4-chloro-3-indoxyl-α-D-galactopyranoside are used to detect β-galactosidase activity.
Phosphatases : Act on phosphate (B84403) ester bonds. 5-Bromo-4-chloro-3-indoxyl phosphate is a common substrate for detecting alkaline phosphatase. google.com
Sulfatases : Hydrolyze sulfate (B86663) esters. Substrates with a sulfate group attached to the indoxyl are used for detecting sulfatase activity. nih.gov
This modular design allows for the development of specific assays for different enzymes, all based on the same fundamental principle of indoxyl release and subsequent color formation. nih.gov
Consideration of Enzyme Inhibitors and Their Impact on Reaction Outcomes
The enzymatic hydrolysis of indoxyl substrates such as this compound is foundational to their use in histochemistry for the detection of esterase activity. The enzymes responsible, primarily carboxylesterases and cholinesterases, can be targeted by various inhibitors, which in turn affects the outcome of the staining reaction. A methodical approach using differential inhibition is often employed to dissect the contributions of various esterases to the hydrolysis of a given substrate. scispace.com
This technique relies on the principle that different classes of esterases have distinct sensitivities to specific inhibitors. scispace.com For instance, cholinesterases are characteristically inhibited by low concentrations of both eserine (physostigmine) and organophosphates. A second esterase type is inhibited only by organophosphates, and a third is resistant to both. scispace.com By observing the reaction in the presence and absence of these inhibitors, researchers can identify the specific type of esterase responsible for the hydrolysis of indoxyl esters. scispace.com
Organophosphates, such as diisopropyl fluorophosphate (B79755) (DFP), act as potent and often irreversible inhibitors of serine esterases, which include many carboxylesterases and cholinesterases. Their mechanism involves the covalent modification of the catalytic serine residue within the enzyme's active site. Pre-incubation of tissue samples with organophosphates can therefore abolish the hydrolysis of substrates like indoxyl acetate, confirming that the reaction is enzyme-dependent. scispace.comresearchgate.net This inhibitory action is crucial for validating that the resulting color formation is a direct consequence of specific enzyme activity.
The use of specific, and often reversible, inhibitors allows for further differentiation. Eserine is a well-established inhibitor of cholinesterases. scispace.com When a staining procedure is performed with and without eserine, a significant reduction in color formation in the presence of the inhibitor points to the activity of cholinesterases. This comparative analysis is essential for distinguishing cholinesterase activity from that of other non-specific esterases that may also be present in the tissue.
The table below summarizes key enzyme inhibitors and their effects on the enzymatic hydrolysis of esterase substrates.
Table 1: Enzyme Inhibitors and Their Impact on Esterase-Mediated Hydrolysis
| Inhibitor | Target Enzyme Class | General Mechanism of Action | Impact on Indoxyl Acetate Hydrolysis |
|---|---|---|---|
| Organophosphates (e.g., DFP) | Serine Esterases (including Cholinesterases and Carboxylesterases) | Irreversibly modifies the active site serine residue. scispace.com | Strong to complete inhibition of the hydrolytic reaction. scispace.comresearchgate.net |
| Eserine (Physostigmine) | Cholinesterases | Reversibly binds to and blocks the active site. scispace.com | Selective inhibition of cholinesterase-mediated hydrolysis. scispace.com |
| Aromatic Esterase Inhibitors | Aromatic Esterases (A-esterases) | Resistant to both eserine and organophosphates. scispace.com | Hydrolysis may proceed in the presence of eserine and organophosphates. scispace.com |
Intracellular Uptake and Permeability Mechanisms of Indoxyl Substrates in Cellular Research
The successful application of this compound as a chromogenic substrate in living cells hinges on its ability to first enter the cell and then remain at the site of enzymatic activity. This process is governed by the principles of membrane permeability and molecular polarity, which are cleverly manipulated through the diacetate structure of the substrate.
The key to the initial uptake is lipophilicity. researchgate.net The two acetate groups esterified to the indoxyl core render the this compound molecule significantly more lipophilic (fat-soluble) than its hydrolyzed form. This property allows it to readily diffuse across the lipid-rich cell membrane, moving from the higher concentration in the extracellular medium into the cell's cytoplasm. researchgate.netnih.gov This passive transport does not require cellular energy.
Once inside the cell, the substrate encounters intracellular esterases. These enzymes catalyze the hydrolysis of the ester bonds, cleaving the two acetate groups from the indoxyl molecule. researchgate.netresearchgate.net This enzymatic action is the critical step for trapping the molecule. The removal of the acetate groups results in the formation of a polar, hydrophilic indoxyl intermediate. This significant increase in polarity makes the resulting molecule unable to easily diffuse back across the nonpolar cell membrane, effectively trapping it inside the cell.
This intracellular entrapment ensures that the subsequent steps of the chromogenic reaction—oxidation and dimerization of the indoxyl intermediate to form the insoluble, colored indigo dye—occur precisely at the location of the esterase activity. The efficiency of this entire process depends on several factors, including the initial concentration of the substrate, the integrity of the cell membrane, and the level of intracellular esterase activity. The design of this compound as a lipophilic pro-substrate that is converted into a hydrophilic product is a sophisticated strategy to achieve localized enzyme detection within intact cells. researchgate.netnih.gov
Advanced Applications in Biochemical and Cellular Research
Utilization in Enzyme Activity Assays
The fundamental principle behind the use of 4-Chloro-3-indoxyl-1,3-diacetate in enzyme assays is the enzymatic hydrolysis of its acetate (B1210297) groups. This reaction releases an unstable indoxyl intermediate which, upon oxidation, dimerizes to form an insoluble, colored indigo (B80030) dye. This colorimetric change provides a direct and often quantifiable measure of enzyme activity.
While specific research detailing the use of This compound for β-Glucuronidase and Carbonic Anhydrase is limited in publicly available literature, its structural similarity to other indoxyl-based substrates suggests its potential as a substrate for various esterases. Esterases are a broad class of hydrolase enzymes that cleave esters into an acid and an alcohol. The diacetate nature of this compound makes it a candidate for esterase activity detection. The general mechanism involves the enzymatic removal of the acetyl groups, initiating the color-forming reaction.
It is important to note that other halogenated indoxyl derivatives are well-established for detecting specific enzymes. For instance, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is a widely used chromogenic substrate for β-glucuronidase, producing a distinct blue color upon cleavage. biotium.comscbt.comgbiosciences.com Similarly, various indoxyl esters are employed for the detection of esterase activity. nih.govgbiosciences.comnih.gov
High-throughput screening (HTS) is a critical component of modern drug discovery and enzymatic research, allowing for the rapid testing of thousands of compounds. Chromogenic and fluorogenic substrates like indoxyl derivatives are well-suited for HTS applications due to the simplicity of signal detection. The generation of a colored or fluorescent product that can be measured by automated plate readers enables the efficient screening of enzyme inhibitors or activators. Although specific HTS protocols detailing the use of This compound are not readily found, the principles of such assays are well-established.
Applications in Microbiological Identification and Differentiation
The identification and differentiation of microorganisms often rely on detecting specific enzymatic activities unique to certain species or groups of bacteria. Chromogenic and fluorogenic media incorporating enzyme substrates provide a powerful tool for this purpose.
This compound , as a chromogenic substrate, has potential applications in the formulation of selective and differential microbiological media. biosynth.combiosynth.com When incorporated into an agar (B569324) medium, bacteria possessing the target enzyme can hydrolyze the substrate, leading to the formation of colored colonies. This allows for the direct visual identification of the target microorganisms amidst a mixed population. For instance, a related compound, 6-chloro-3-indolyl-1,3-diacetate, is used as a chromogenic substrate for detecting bacteria, producing a red or pink color. biosynth.com The choice of halogen substituent on the indole (B1671886) ring can influence the color of the resulting indigo dye, offering a spectrum of colors for multi-target detection on a single plate.
Genetic reporter systems are indispensable tools in molecular biology for studying gene expression and regulation. These systems typically involve fusing a promoter of interest to a reporter gene that encodes an easily detectable enzyme. The activity of this enzyme, and thus the expression of the gene of interest, can be monitored using a suitable substrate.
The lacZ gene, encoding β-galactosidase, and the gusA gene, encoding β-glucuronidase (GUS), are two of the most commonly used reporter genes. sigmaaldrich.com Indoxyl derivatives are the cornerstone of these systems. For example, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) is the classic substrate for β-galactosidase in blue-white screening. Similarly, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is the preferred substrate for the GUS reporter system, particularly in plant sciences. biotium.comsigmaaldrich.com While direct evidence for the use of This compound in lacZ or gusA reporter systems is scarce, its fundamental chemistry aligns with the requirements of a chromogenic reporter substrate.
Development of Enzyme-Activated Probes for Imaging
Enzyme-activated probes are sophisticated molecules designed to generate a signal, often fluorescence, only in the presence of a specific enzyme. This "turn-on" mechanism provides high sensitivity and specificity for imaging enzymatic activity in living cells and organisms. The general design of such probes involves linking a fluorophore to a recognition element (the enzyme substrate) via a self-immolative linker. Enzymatic cleavage of the substrate triggers a cascade that releases the fluorophore, leading to a detectable signal.
In-Depth Analysis of this compound in Advanced Biochemical Research
Despite a comprehensive search of scientific literature and databases, detailed research findings on the specific applications of this compound in advanced biochemical and cellular research, as outlined in the requested article structure, are not presently available in the public domain. The majority of published research focuses on a closely related but distinct compound, 5-Bromo-4-chloro-3-indolyl 1,3-diacetate (often referred to as CAC-0982).
Information available from chemical suppliers indicates that this compound is known as a fluorogenic or chromogenic substrate. biosynth.com This suggests its potential utility in enzymatic assays where its cleavage by an enzyme would result in a detectable signal, such as a change in color or fluorescence. It is also mentioned as a ligand that can be conjugated to other molecules for use in fluorescence and chemiluminescence-based experiments. biosynth.com
However, specific examples and detailed studies concerning its use in the following advanced applications could not be located:
Live-Cell Imaging of Enzymatic Activity: While its properties as a fluorogenic substrate suggest potential, no specific studies demonstrating its use for imaging enzymatic activity within living cells were identified.
In Vitro and In Vivo Imaging Applications: Beyond general statements, no concrete examples of its use as an indoxyl-based fluorophore for in vitro or in vivo imaging were found.
Mechanistic Studies in Cellular Signaling Pathways: There is a significant lack of information regarding its use in the investigation of kinase inhibition, specifically concerning the Fyn/Syk pathway in mast cells.
Modulation of Cellular Secretion Processes: No research could be found detailing its effects on the secretion of cytokines or other cellular mediators in research models.
Drug Metabolism and Drug-Drug Interaction Studies: Its application in enzymatic assays for drug metabolism and interaction studies is not documented in the available literature.
It is crucial to distinguish This compound from its brominated analog, 5-Bromo-4-chloro-3-indolyl 1,3-diacetate . The latter has been the subject of multiple studies, particularly in the context of mast cell activation and allergic responses, where it has been shown to inhibit the Fyn/Syk signaling pathway and suppress cytokine secretion. These findings, while significant, cannot be attributed to this compound due to the structural differences between the two molecules, which can lead to distinct biological activities.
Spectroscopic Characterization and Analytical Methodologies
Spectrophotometric Analysis of Chromogenic Products Derived from Indoxyl-1,3-diacetates
The hydrolysis of indoxyl acetates, including 4-chloro-3-indoxyl-1,3-diacetate, is a cornerstone of their application in various detection systems. This reaction, often catalyzed by esterase enzymes, cleaves the acetate (B1210297) groups from the indoxyl core. The initial hydrolysis product, an indoxyl intermediate, is typically unstable and undergoes rapid oxidation in the presence of air to form a highly colored dimeric product, indigo (B80030). researchgate.netresearchgate.netnih.gov
This transformation from a colorless substrate to a colored product provides a straightforward method for spectrophotometric analysis. The resulting indigo dye, which is blue, has a distinct absorbance maximum that allows for its quantification. nih.govresearchgate.net For instance, the hydrolysis of indoxyl acetate can be monitored by measuring the coloration of the solution at a wavelength of 620 nm. nih.gov Halogenated indoxyl substrates behave in a similar manner, producing corresponding halogenated indigo dyes. researchgate.net The intensity of the color, measured as absorbance, is directly proportional to the amount of indigo formed, which in turn correlates with the enzymatic activity that catalyzed the initial hydrolysis. This principle is widely used for quantifying the activity of enzymes like lipases and acetylcholinesterases. nih.gov
The photooxidation of indole (B1671886), the parent structure of indoxyl, can also be monitored using UV-Vis absorption spectra, which show the formation of indirubin (B1684374) (λmax = 540 nm) and indigo (λmax = 610 nm). researchgate.net
Fluorescence Spectroscopy in Detecting Indoxyl-Derived Fluorophores
Indole and its derivatives are known for their intrinsic fluorescence, a property that is exploited for their detection and analysis. nih.govscilit.com Upon enzymatic or chemical removal of the acetate groups, this compound yields a chloro-indoxyl intermediate. This intermediate, and its subsequent oxidation products, can be detected using fluorescence spectroscopy, which offers high sensitivity.
For example, the related compound indoxyl sulfate (B86663) is a known fluorophore, with a characteristic fluorescence emission maximum around 387-390 nm. researchgate.net This fluorescence has been used to detect its presence in biological samples like urine. researchgate.net The underlying principle is that the indoxyl core is the fluorescent entity. Therefore, the hydrolysis of this compound can be monitored by detecting the appearance of the fluorescent indoxyl product. Steady-state and time-resolved fluorescence spectroscopy are powerful techniques employed for this purpose, providing both quantitative data and information about the molecular environment of the fluorophore. researchgate.net
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like this compound. researchgate.net Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the acetate groups, the aromatic protons on the chlorinated benzene (B151609) ring portion of the indole, and the proton at the C2 position of the indole ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the indole ring. For the parent compound, indoxyl acetate, the acetate methyl protons appear as a singlet, and the aromatic and NH protons resonate in the downfield region of the spectrum. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. researchgate.net Key signals would include those for the carbonyl and methyl carbons of the two acetate groups, as well as for the carbons of the chloro-substituted indole core. While ¹³C NMR is inherently less sensitive than ¹H NMR, it offers a wider spectral dispersion, which often results in less signal overlap. researchgate.net
Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are also employed to correlate directly bonded proton and carbon atoms, further aiding in the complete and accurate assignment of all NMR signals. drugbank.com NMR analysis is typically performed by dissolving the compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.org
Table 1: Expected ¹H and ¹³C NMR Characteristics for this compound
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons (Indole Ring) | ~7.0 - 8.0 | ~110 - 140 | Chemical shifts and splitting patterns are influenced by the chloro substituent. |
| C2-Proton (Indole Ring) | ~6.5 - 7.5 | ~100 - 110 | A singlet, characteristic of the proton on the heterocyclic part of the indole. |
| Acetate Methyl Protons (N-acetyl) | ~2.5 - 2.7 | ~20 - 25 | A singlet integrating to 3 protons. |
| Acetate Methyl Protons (O-acetyl) | ~2.1 - 2.3 | ~20 - 25 | A singlet integrating to 3 protons. |
| Acetate Carbonyl Carbons | N/A | ~168 - 172 | Two distinct signals are expected for the N-acetyl and O-acetyl groups. |
Mass Spectrometry Techniques in Characterizing Indoxyl Species and Reaction Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to characterize its fragmentation patterns and reaction intermediates. researchgate.net
Typically coupled with a chromatographic separation method (LC-MS or GC-MS), MS ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for indoxyl derivatives, often in negative ion mode, particularly for sulfated or deprotonated species. mdpi.commassbank.eu
The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. For indoxyl derivatives, fragmentation often involves the loss of substituent groups. scirp.org In the case of this compound, expected fragmentation pathways would include the sequential loss of the two acetate groups. Further fragmentation of the chloro-indole core would also occur. scirp.org For the related compound indoxyl sulfate, major fragments correspond to the loss of the sulfate group (SO₃) and cleavage of the indoxyl ring itself. massbank.eu These fragmentation patterns provide a "fingerprint" that confirms the identity of the compound.
MS is also invaluable for identifying transient reaction intermediates formed during the hydrolysis of the diacetate, providing mechanistic insights into the subsequent oxidation and dimerization to form the indigo dye. researchgate.net
Chromatographic Methods for Analysis and Purification of Indoxyl Compounds
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods. sielc.com
A common approach involves reversed-phase chromatography, utilizing a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. nih.govsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or acetic acid to ensure good peak shape and reproducibility. nih.govsielc.com A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to efficiently separate compounds with different polarities. nih.gov
Detection is commonly achieved using a UV detector, set at a wavelength where the indole chromophore absorbs, or a more selective and sensitive mass spectrometer (LC-MS). nih.gov These methods allow for the accurate quantification of the parent compound and the monitoring of the appearance of its hydrolysis products. mdpi.com Chromatographic methods are also scalable and can be adapted for preparative separation to purify the compound or isolate its impurities. sielc.com
Table 2: Common Chromatographic Conditions for Indoxyl Compound Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Technique | Reversed-Phase HPLC/UPLC | nih.govsielc.com |
| Stationary Phase (Column) | C18 (Octadecylsilane) | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile (MeCN) or Methanol | nih.govsielc.com |
| Elution Mode | Gradient | nih.gov |
| Detection | UV-Vis or Mass Spectrometry (MS) | nih.gov |
Structure Activity Relationships of Substituted Indoxyl 1,3 Diacetates
Impact of Halogen Substituents on Chromogen Properties and Enzymatic Efficiency
The presence and position of halogen substituents on the indole (B1671886) ring of indoxyl-based chromogenic substrates play a critical role in determining the color and properties of the resulting indigo (B80030) dye, as well as the efficiency of the enzymatic reaction. The 4-chloro substituent in 4-Chloro-3-indoxyl-1,3-diacetate is an electron-withdrawing group, a characteristic that significantly influences the molecule's reactivity and spectral properties.
Upon enzymatic cleavage of the acetate (B1210297) groups, the liberated 4-chloro-indoxyl molecule undergoes oxidative dimerization to form 4,4'-dichloro-indigo. The electron-withdrawing nature of the chlorine atoms affects the electron density of the indigo chromophore, which in turn dictates the wavelength of maximum light absorption and thus the color of the dye. Generally, halogenation shifts the color of the resulting indigo dye. For instance, the widely used 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal) produces a greenish-blue precipitate. rsc.org The specific color imparted by the 4,4'-dichloro substitution would require empirical determination but is expected to be a distinct shade of blue or green.
Table 1: Comparison of Halogenated Indoxyl Derivatives
| Halogen Substitution | Resulting Indigo Dye | Typical Color |
| 5-Bromo-4-chloro | 5,5'-Dibromo-4,4'-dichloro-indigo | Greenish-blue |
| 5-Bromo-6-chloro | 5,5'-Dibromo-6,6'-dichloro-indigo | Magenta |
| 5-Iodo | 5,5'-Diiodo-indigo | Purple |
| 4-Chloro | 4,4'-Dichloro-indigo | Blue/Green (Predicted) |
This table is populated with data from known indoxyl derivatives to provide context for the predicted properties of this compound.
Influence of the Acetate Moiety on Substrate Specificity and Reactivity
The 1,3-diacetate groups of this compound are the primary determinants of its function as a substrate for esterase enzymes. Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. The acetate group is a relatively small and simple ester, making the compound a substrate for a wide range of non-specific esterases.
The presence of two acetate groups means that the enzymatic hydrolysis likely proceeds in a stepwise manner. The first hydrolysis at either the 1- or 3-position would yield a mono-acetylated intermediate, which could then undergo a second hydrolysis to release the free 4-chloro-indoxyl. The relative rates of these two hydrolysis steps would depend on the specific enzyme and reaction conditions.
The reactivity of the acetate groups is crucial for the substrate's utility. A substrate that is too reactive may undergo spontaneous, non-enzymatic hydrolysis, leading to high background signal. Conversely, a substrate that is too stable will have a low turnover rate, resulting in poor sensitivity. The design of indoxyl-based substrates often involves finding a balance between stability and reactivity to ensure a good signal-to-noise ratio in enzymatic assays. The acetyl group in indoxyl acetate substrates provides a good balance for many esterase and lipase (B570770) activity assays. nih.govnih.gov
Rational Design Principles for Novel Indoxyl-Based Probes with Tailored Characteristics
The development of new indoxyl-based probes with specific properties is guided by principles of rational design, which involve a deep understanding of enzyme-substrate interactions and the chemical basis of chromophore generation. biosynth.comnih.gov Key considerations include:
Tuning Chromogenic Properties: As discussed, the type and position of halogen substituents are primary tools for altering the color of the resulting indigo dye. rsc.org This allows for the development of multiplex assays where different enzymes can be detected simultaneously using substrates that produce distinctly colored precipitates.
Modulating Substrate Specificity: While the acetate group confers broad specificity, replacing it with other acyl groups can tailor the substrate for specific esterases. For example, longer-chain fatty acid esters of indoxyl are used as substrates for lipases. By carefully selecting the ester group, probes can be designed to have higher affinity and turnover rates for a particular target enzyme, thereby increasing the specificity and sensitivity of the assay.
Enhancing Enzymatic Efficiency: Modifications to the indoxyl ring and the ester group can be made to optimize the substrate's fit within the enzyme's active site. This can involve altering the steric and electronic properties of the molecule to improve binding affinity (Km) and/or the catalytic rate (kcat). Computational modeling and molecular docking are increasingly used to predict how structural changes will affect enzyme-substrate interactions, guiding the synthesis of more efficient probes. biosynth.com
Improving Physical Properties: The solubility and stability of both the substrate and the final dye product are critical for practical applications. Rational design can be used to introduce functional groups that enhance aqueous solubility or, conversely, ensure the rapid precipitation of the indigo dye at the site of enzymatic activity to provide sharp localization in histochemical applications.
Future Directions and Emerging Research Avenues
Development of Next-Generation Indoxyl Probes with Enhanced Specificity and Sensitivity
The quest for more precise and sensitive detection methods is a primary driver in the evolution of indoxyl probes. Current research efforts are focused on several key strategies to enhance these characteristics. One approach involves the strategic modification of the indoxyl core. The identity and position of halogen substituents on the indoxyl moiety, for instance, significantly influence the color and physical properties of the resulting indigoid dye. nih.govtandfonline.com This allows for the fine-tuning of probes to achieve desired spectral properties and minimize diffusion of the intermediate indoxyl, leading to sharper localization of enzyme activity.
Furthermore, researchers are exploring the synthesis of dimeric indoxyl substrates. In this design, two indoxyl moieties are linked, and each is attached to an enzyme substrate. Enzymatic cleavage triggers an oxidative coupling that generates a polymeric indigo (B80030) derivative with improved chromogenic properties. nih.gov This amplification strategy can lead to a more robust and easily detectable signal. The development of probes that can be activated by multiple enzymes simultaneously is another promising area. For example, combining an indoxyl-based substrate with another chromogenic substrate can allow for the differential detection of multiple enzymatic activities within a single sample, providing a more comprehensive picture of the biological system under investigation. nih.gov
The sensitivity of detection is also being addressed through innovative probe design. Next-generation sequencing (NGS) technologies, with their vastly superior sensitivity compared to traditional methods like Sanger sequencing, are being explored for the detection of genetic markers associated with enzyme activity. nih.gov While not a direct modification of the indoxyl probe itself, integrating NGS with enzyme-based assays could provide a powerful tool for detecting low-abundance targets.
| Probe Design Strategy | Desired Outcome | Relevant Research Findings |
| Halogen Substitution | Fine-tuned color and reduced diffusion | The identity and position of halogen substituents influence the properties of the resulting dye. nih.govtandfonline.com |
| Dimeric Substrates | Signal amplification and improved chromogenic properties | Enzymatic cleavage of dimeric substrates generates polymeric indigo with enhanced color. nih.gov |
| Multi-Enzyme Detection | Simultaneous detection of multiple activities | Combination of different chromogenic substrates allows for differential detection. nih.gov |
| Integration with NGS | Ultra-sensitive detection of genetic markers | NGS can detect mutant alleles at very low frequencies. nih.gov |
Exploration of Novel Enzyme-Triggered Detection Mechanisms for Advanced Biological Studies
Beyond the traditional formation of an indigo dye, researchers are investigating novel detection mechanisms that are triggered by enzymatic activity on indoxyl substrates. A key area of exploration is the development of tethered indoxyl-glucuronides. mdpi.comresearchgate.net These molecules are designed with a "handle" that allows for their conjugation to other molecules. Upon enzymatic cleavage, the resulting indoxyl derivative can participate in cross-linking reactions, enabling applications in bioconjugation chemistry. mdpi.comresearchgate.net This opens up possibilities for creating enzyme-responsive biomaterials and targeted drug delivery systems.
Another innovative approach involves the use of indoxyl-tetrazolium methods. In this system, the released indoxyl reduces a tetrazolium salt to an insoluble colored formazan. nih.gov This method is particularly useful for detecting alkaline phosphatase activity in immunohistochemistry and Western blots. nih.gov The fluorescence of intermediate indoxyl and leucoindigo (B3055547) compounds is also being harnessed for highly sensitive hydrolase assays. nih.gov Substrates based on N-methylindoxyl are commonly used for this purpose. nih.gov
Furthermore, the combination of an indoxyl compound with a silver source offers a novel sensitization strategy for enzymatic assays. The enzyme-generated indoxyl oxidizes and dimerizes, and this process is accompanied by the reduction of silver ions to metallic silver. The simultaneous formation of two insoluble products, the indigo dye and metallic silver, significantly enhances the signal, making it particularly useful for histochemical assays, immunoassays, and DNA hybridization assays. google.com
| Detection Mechanism | Principle | Potential Applications |
| Tethered Indoxyl-Glucuronides | Enzymatic cleavage triggers cross-linking reactions. | Bioconjugation, enzyme-responsive biomaterials. mdpi.comresearchgate.net |
| Indoxyl-Tetrazolium Methods | Released indoxyl reduces a tetrazolium salt to a colored formazan. | Immunohistochemistry, Western blots. nih.gov |
| Fluorescence of Intermediates | Detection of fluorescent indoxyl and leucoindigo. | Sensitive hydrolase assays. nih.gov |
| Indoxyl-Silver System | Simultaneous formation of indigo dye and metallic silver. | Sensitized histochemical assays, immunoassays. google.com |
Integration with Advanced Imaging Modalities for Enhanced Spatiotemporal Resolution
The visualization of enzyme activity at high resolution is crucial for understanding cellular and tissue function. The integration of indoxyl-based probes with advanced imaging modalities is a key area of future research. While traditional histopathology relies on static, two-dimensional images, emerging technologies like slide-free microscopy offer the ability to rapidly image fresh, unsectioned specimens. nih.gov This includes techniques such as fluorescence confocal microscopy and multiphoton microscopy, which can provide three-dimensional views of tissue architecture. nih.gov The insoluble nature of the indigo precipitate formed from indoxyl substrates makes them well-suited for these advanced imaging techniques, allowing for precise localization of enzyme activity within complex biological structures.
Furthermore, the development of fluorescent probes, such as those based on fluorescein, for detecting enzyme activity opens up new possibilities for in-gel activity measurements and differentiating between live and dead cells. researchgate.net The combination of these advanced imaging techniques with novel indoxyl probes will provide researchers with powerful tools to study enzyme function with unprecedented spatiotemporal resolution.
Expansion of Applications in Personalized Diagnostics Research and Biomarker Discovery
The ability of indoxyl substrates to detect specific enzyme activities makes them valuable tools for personalized diagnostics and biomarker discovery. The shift in oncology from a "one-size-fits-all" approach to personalized, biomarker-driven therapies highlights the growing importance of diagnostic tools that can identify specific molecular characteristics of a patient's disease. respubjournals.comresearchgate.net Indoxyl-based assays can be designed to detect enzymes that are overexpressed in certain cancers or other diseases, providing a means for early detection and monitoring of therapeutic response. biospace.com
The development of high-throughput screening platforms that utilize indoxyl substrates could accelerate the discovery of new biomarkers. For example, a panel of indoxyl-based probes could be used to screen for enzymatic activities associated with a particular disease state. This approach could lead to the identification of novel diagnostic and prognostic markers, as well as new therapeutic targets.
Moreover, the integration of indoxyl-based detection with programmable bio-nano-chip systems holds the potential to "digitize biology." nih.gov These platforms can transform the information from key biomarkers into actionable signatures, empowering physicians with real-time data for better healthcare management. nih.gov This could involve the use of minimally invasive sampling methods, such as blood or oral fluids, to assess disease risk and monitor treatment efficacy. nih.gov
| Application Area | Potential Impact | Key Technologies |
| Personalized Oncology | Tailoring treatments based on specific enzyme biomarkers. | Biomarker-driven therapies, targeted probes. respubjournals.comresearchgate.netbiospace.com |
| Biomarker Discovery | High-throughput screening for disease-associated enzymes. | Probe libraries, automated screening platforms. |
| Point-of-Care Diagnostics | Rapid and minimally invasive disease detection. | Bio-nano-chips, microfluidic devices. nih.gov |
Investigation of Unexplored Biological Systems for Indoxyl Substrate Application
While indoxyl substrates have been extensively used in bacteriology and histochemistry, there is a vast and largely unexplored potential for their application in other biological systems. The development of indolyl septanoside substrates, for example, is a step towards discovering and characterizing novel septanoside hydrolase enzymes. nih.gov These enzymes may play important roles in various biological processes, and the ability to detect their activity could open up new avenues of research.
The study of microbial communities in diverse environments, from the human gut to soil ecosystems, is another area where indoxyl substrates could have a significant impact. The ability to detect specific enzymatic activities within these complex communities could provide insights into their metabolic capabilities and their roles in health and disease. For instance, substrates could be designed to target enzymes involved in the breakdown of specific polysaccharides or the metabolism of xenobiotics.
Furthermore, the application of indoxyl substrates in plant biology is an area with considerable potential. The gus gene, which encodes for β-glucuronidase, is a widely used reporter gene in plants, and its activity can be readily detected using indigogenic histochemistry. nih.gov The development of new indoxyl-based probes for other plant enzymes could facilitate studies on plant development, metabolism, and responses to environmental stress. The versatility of indoxyl chemistry provides a powerful platform for developing novel tools to explore the enzymatic landscape of a wide range of biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
